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Compound of Interest

Compound Name:
3-amino-N,N-diethyl-4-hydroxy-5-

methoxybenzamide

CAS No.: 1011407-94-5

Cat. No.: B1290643

Get Quote

Executive Summary
The substituted benzamide scaffold represents a "privileged structure" in medicinal chemistry,

capable of engaging distinct biological targets based on specific substitution patterns. This

guide delineates the two primary pharmacological branches of this scaffold:

The Orthopramides: Characterized by a 2-methoxy-4-amino-5-chloro substitution pattern,

primarily targeting Dopamine D2/D3 receptors (antagonism) and 5-HT4 receptors (agonism).

The Amino-Benzamides: Characterized by a 2-amino-anilide moiety, functioning as Class I

Selective Histone Deacetylase (HDAC) inhibitors.

Part 1: The Orthopramide Branch (GPCR Targets)
Primary Target: Dopamine D2/D3 Receptors
Substituted benzamides like sulpiride, raclopride, and metoclopramide are potent D2-like

receptor antagonists. Unlike phenothiazines, they exhibit high selectivity for D2/D3 over D1,
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reducing off-target motor side effects.

Mechanism of Action: Orthosteric antagonism. These compounds bind to the transmembrane

domain of the G

i/o-coupled D2 receptor, preventing dopamine binding and inhibiting the downstream
inhibition of adenylyl cyclase.

Structure-Activity Relationship (SAR):

2-Methoxy Group: Critical for establishing an intramolecular hydrogen bond with the amide

hydrogen, locking the molecule in a pseudo-planar conformation essential for D2 receptor

fit.

Lipophilic Tail: The N-substituted pyrrolidine (in raclopride) or piperidine (in sulpiride)

interacts with the aspartate residue (Asp3.32) in the receptor binding pocket.

Chirality: Activity is often stereoselective. For example, (-)-sulpiride is the active D2

antagonist, while the (+)-isomer is significantly less potent.

Secondary Target: 5-HT4 Receptors
Modifications to the basic nitrogen tail of the orthopramide core can shift affinity toward 5-HT4

receptors (e.g., cisapride, zacopride).

Therapeutic Utility: Gastroprokinetic agents.

Mechanism: Agonism of G

s-coupled 5-HT4 receptors facilitates acetylcholine release in the enteric nervous system.

Part 2: The Amino-Benzamide Branch (Epigenetic
Targets)
Primary Target: Class I Histone Deacetylases (HDAC1, 2,
3)
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Benzamides such as entinostat (MS-275), mocetinostat (MGCD0103), and chidamide are

distinct from hydroxamic acid HDAC inhibitors (like vorinostat) due to their slow-binding kinetics

and high selectivity for Class I HDACs.

Mechanism of Action: Zinc Chelation. The 2-amino-anilide group acts as the Zinc Binding

Group (ZBG). The di-amine motif chelates the Zn

ion at the bottom of the HDAC catalytic pocket, preventing the deacetylation of lysine
residues on histone tails.

Therapeutic Utility:

Oncology: Re-expression of silenced tumor suppressor genes (e.g., p21).

Neurology: Modulation of neuroplasticity via chromatin remodeling.

SAR of HDAC Inhibition
Zinc Binding Group (ZBG): The 2-amino group on the anilide ring is non-negotiable for Class

I selectivity.

Cap Group: The aromatic "cap" interacts with the rim of the HDAC pocket, determining

isoform selectivity (e.g., HDAC1 vs. HDAC3).

Part 3: Mechanistic Visualization
The following diagram contrasts the signaling pathways of the two benzamide classes.
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Figure 1: Dual mechanistic pathways of substituted benzamides. Left: GPCR antagonism.

Right: Nuclear HDAC inhibition.

Part 4: Experimental Protocols
Protocol A: Dopamine D2 Radioligand Binding Assay
Objective: Determine the binding affinity (

) of a benzamide derivative.

Membrane Preparation:

Use CHO or HEK-293 cells stably expressing human D2 receptors.

Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min.

Resuspend pellet in assay buffer.

Assay Setup:
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Total Binding: 150 µL Membrane prep + 50 µL [3H]-Methylspiperone (0.2–0.5 nM final).

Non-Specific Binding (NSB): Add 10 µM Haloperidol (saturating concentration).[1]

Test Compound: Add 50 µL of benzamide derivative (concentration range

to

M).

Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.

Harvesting: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3%

polyethylenimine (PEI) to reduce non-specific binding to the filter.

Quantification: Count radioactivity via liquid scintillation spectrometry.

Data Analysis: Calculate

and convert to

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is its dissociation constant).

Protocol B: Fluorometric HDAC Activity Assay
Objective: Assess Class I HDAC inhibitory potency.

Reagents:

Enzyme: Recombinant Human HDAC1 or HDAC3.

Substrate: Fluorogenic acetylated lysine peptide (e.g., Boc-Lys(Ac)-AMC).

Developer: Trypsin or proteolytic enzyme solution.
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Reaction Mix (96-well black plate):

Add 10 µL diluted HDAC enzyme.[2][3][4]

Add 10 µL test compound (Entinostat analog) in DMSO (keep DMSO <1% final).

Incubate 15 mins at 37°C.

Initiate reaction with 20 µL Substrate (50 µM final).

Incubation: 30 minutes at 37°C.

Development: Add 40 µL Developer solution. This cleaves the deacetylated lysine, releasing

the AMC fluorophore.

Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm).

Validation: Use Trichostatin A (TSA) as a positive control for inhibition.

Part 5: Quantitative Data Summary

Compound Primary Target Mechanism
Binding
Affinity /
Potency

Clinical Status

Sulpiride Dopamine D2 Antagonist nM
Approved

(Antipsychotic)

Raclopride Dopamine D2 Antagonist nM
Research Tool /

PET Tracer

Entinostat HDAC 1 / 3 Inhibitor nM (HDAC1)
Phase III

(Oncology)

Mocetinostat HDAC 1 / 2 Inhibitor nM (HDAC1)
Phase II

(Oncology)

Cisapride 5-HT4 Agonist nM
Restricted

(Prokinetic)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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